

# Shinjulactone L: A Technical Overview of a Lesser-Known Quassinoid

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## Compound of Interest

Compound Name: *Shinjulactone L*

Cat. No.: *B1494752*

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A note on the current scientific landscape: As of late 2025, detailed information regarding the specific IUPAC name and CAS number for a compound explicitly named "**Shinjulactone L**" is not readily available in major chemical databases and scientific literature. It is possible that this compound is a very recent discovery, a rare derivative, or that the nomenclature has not yet been widely disseminated.

This guide will therefore provide a comprehensive overview of the Shinjulactone family of compounds, with a specific focus on the well-researched Shinjulactone A, for which significant data on its biological activity, mechanism of action, and experimental protocols exist. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

## Introduction to Shinjulactones

Shinjulactones are a class of quassinoids, which are bitter, tetracyclic triterpenoid derivatives isolated from plants of the Simaroubaceae family, notably the Tree of Heaven (*Ailanthus altissima*). These compounds have garnered scientific interest due to their diverse and potent biological activities.

## Shinjulactone A: Chemical Identity and Properties

While the specific details for **Shinjulactone L** remain elusive, comprehensive data for the closely related Shinjulactone A is available.

Identifier	Value
IUPAC Name	(1S,4R,5R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.0 <sup>1,7</sup> .0 <sup>4,19</sup> .0 <sup>13,18</sup> ]nonadec-14-en-9-one
CAS Number	94451-21-5
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>7</sub>
Molecular Weight	378.4 g/mol

## Biological Activity and Therapeutic Potential of Shinjulactone A

Shinjulactone A has demonstrated significant potential in preclinical studies, particularly in the context of vascular inflammation and related pathologies such as atherosclerosis.

### Anti-inflammatory Effects

Shinjulactone A has been identified as a potent inhibitor of endothelial inflammation. Research has shown that it can effectively block the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

### Inhibition of Endothelial-Mesenchymal Transition (EndMT)

The transition of endothelial cells to a mesenchymal phenotype is a critical process in the development of various cardiovascular diseases. Shinjulactone A has been shown to significantly inhibit this transition, suggesting its potential in preventing the progression of diseases like atherosclerosis.

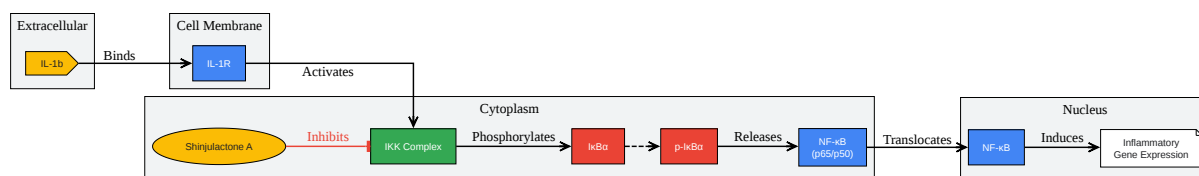
### Quantitative Data Summary

The following table summarizes key quantitative data regarding the biological activity of Shinjulactone A.

Parameter	Value	Cell Type	Experimental Condition
IC <sub>50</sub> for NF-κB Inhibition	~5 μM	Bovine Aortic Endothelial Cells (BAECs)	IL-1β stimulation
Effective Concentration for EndMT Inhibition	10 μM	Human Umbilical Vein Endothelial Cells (HUVECs)	TGF-β1 and IL-1β stimulation

## Mechanism of Action: Signaling Pathways

The primary mechanism of action for Shinjulactone A's anti-inflammatory effects involves the modulation of the NF-κB signaling pathway.



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**Figure 1.** Proposed mechanism of Shinjulactone A in inhibiting the NF-κB signaling pathway.

## Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of Shinjulactone A.

### Cell Culture

- Bovine Aortic Endothelial Cells (BAECs): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Human Umbilical Vein Endothelial Cells (HUVECs): Cultured in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the provided growth factors.

## NF-κB Activation Assay (Western Blot)

- Seed BAECs in 6-well plates and grow to confluence.
- Pre-treat cells with varying concentrations of Shinjulactone A (or vehicle control) for 1 hour.
- Stimulate cells with IL-1β (10 ng/mL) for 30 minutes.
- Lyse the cells and collect total protein.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-p65 (a subunit of NF-κB) and total p65.
- Incubate with HRP-conjugated secondary antibodies.
- Visualize bands using an enhanced chemiluminescence (ECL) detection system.
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